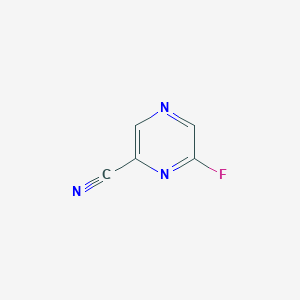
6-Fluoro-pyrazine-2-carbonitrile
概要
説明
6-Fluoro-pyrazine-2-carbonitrile is a heterocyclic compound with a unique chemical structure. It appears as a pale yellow solid and is used in the pharmaceutical industry .
Synthesis Analysis
The synthesis of 6-Fluoro-pyrazine-2-carbonitrile has been described in several studies. One method involves a four-step process, including amidation, nitrification, reduction, and fluorination, with an overall yield of about 8% . Another approach uses 3-aminopyrazine-2-carboxylic acid as a starting material .Molecular Structure Analysis
The molecular formula of 6-Fluoro-pyrazine-2-carbonitrile is C5H2FN3 . The structure includes a pyrazine ring, which is a six-membered aromatic structure bearing two nitrogen atoms .Chemical Reactions Analysis
While specific chemical reactions involving 6-Fluoro-pyrazine-2-carbonitrile are not detailed in the search results, it’s known that pyrazine derivatives exhibit interesting reactivity profiles .Physical And Chemical Properties Analysis
6-Fluoro-pyrazine-2-carbonitrile has a molecular weight of 123.09 g/mol . It is a pale yellow solid .科学的研究の応用
Synthesis of Heterocyclic Compounds
6-Fluoro-pyrazine-2-carbonitrile serves as a critical intermediate in the synthesis of various heterocyclic compounds. For instance, it has been utilized in the facile synthesis of 6-amino-2H, 4H-pyrano[2,3-c]pyrazole-5-carbonitriles, achieved through a one-pot four-component cyclocondensation process. This method provides high yields in shorter reaction times and avoids the use of toxic catalysts and solvents (Bhosle et al., 2016).
Role in Magnetic Cluster Synthesis
6-Fluoro-pyrazine-2-carbonitrile has been involved in the synthesis of a Cu6 cluster with intriguing magnetic properties. This synthesis occurs through a solvothermal reaction, where the compound acts as a precursor for the ligand involved in forming the cluster. The resultant Cu6 cluster exhibits significant intramolecular antiferromagnetic interactions (Wu et al., 2013).
Applications in Fluorescence Studies
This compound has also found applications in fluorescence studies. For example, a pyrazine-based ligand, synthesized using 6-Fluoro-pyrazine-2-carbonitrile, showed high selectivity for thymine in AP site-containing DNA duplexes. This specificity has potential applications in single-nucleotide polymorphisms (SNPs) typing and could be valuable in genetic research and diagnostics (Zhao et al., 2008).
Antifungal and Antibacterial Properties
Some derivatives of 6-Fluoro-pyrazine-2-carbonitrile have been studied for their antifungal and antibacterial activities. These properties make them potential candidates for the development of new antimicrobial agents (El‐Emary, 2006).
Utility in Drug Development
Compounds derived from 6-Fluoro-pyrazine-2-carbonitrile have shown promise in the development of drugs with potential antifungal, antimycobacterial, and anti-lung cancer activities. These applications highlight the compound's significant role in pharmaceutical research and development (Hammam et al., 2005).
Safety And Hazards
While specific safety and hazard information for 6-Fluoro-pyrazine-2-carbonitrile is not available, general precautions for handling similar compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
特性
IUPAC Name |
6-fluoropyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2FN3/c6-5-3-8-2-4(1-7)9-5/h2-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCWXWVPLCJMJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-pyrazine-2-carbonitrile | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


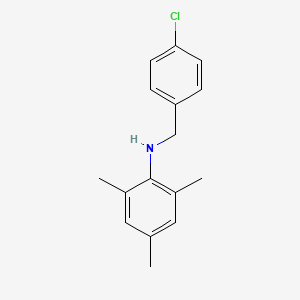
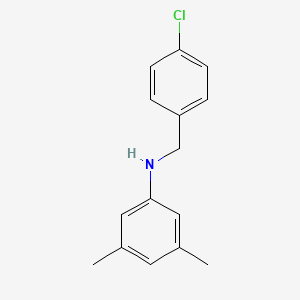
![2,5-Pyrrolidinedione, 1-[(2-cyanoethyl)thio]-](/img/structure/B3131643.png)
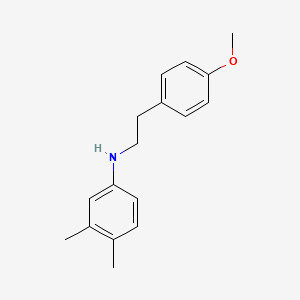
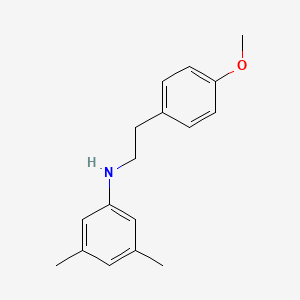

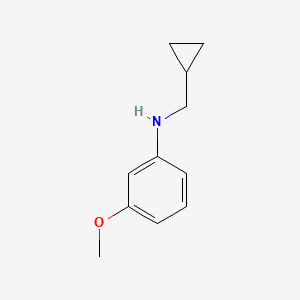
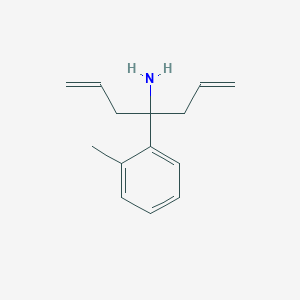
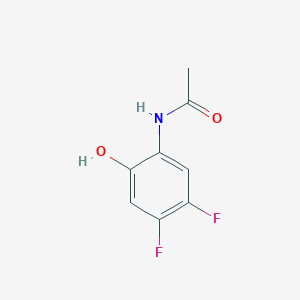
![Ethyl 3-{[(2-chlorophenyl)carbonyl]amino}-5-(3-methoxyphenyl)thiophene-2-carboxylate](/img/structure/B3131687.png)


![N-(4-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine](/img/structure/B3131712.png)